molecular formula C8H3F7O B1411472 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride CAS No. 1803871-91-1

2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride

Cat. No.: B1411472
CAS No.: 1803871-91-1
M. Wt: 248.1 g/mol
InChI Key: LDYQFMRQQTYSIN-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H3F7O. This compound is notable for its unique structure, which includes both difluoro and trifluoromethoxy groups attached to a benzodifluoride core. These functional groups impart distinctive chemical properties, making it a valuable substance in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Fluorination: Introduction of fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms generally makes it resistant to oxidation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-(trifluoromethoxy)benzodifluoride
  • 3,5-Difluoro-2-(trifluoromethoxy)benzodifluoride
  • 2,6-Difluoro-3-(trifluoromethoxy)benzodifluoride

Uniqueness

2,5-Difluoro-3-(trifluoromethoxy)benzodifluoride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine and trifluoromethoxy groups can significantly affect the compound’s electronic properties, making it distinct from its isomers and other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(difluoromethyl)-2,5-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-3-1-4(7(11)12)6(10)5(2-3)16-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYQFMRQQTYSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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